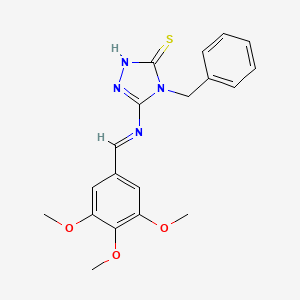

4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Overview

Description

4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with carbon disulfide and an alkylating agent.

Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides.

Condensation with 3,4,5-Trimethoxybenzaldehyde: The final step involves the condensation of the triazole derivative with 3,4,5-trimethoxybenzaldehyde to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

While the search results do not provide extensive data specifically on "4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol", they do offer information on the synthesis of related compounds and the medicinal applications of 1,2,4-triazoles, which can provide a foundational understanding.

Synthesis of Thiazolidinones and Triazoles

The synthesis of novel thiazolidinones, which are structurally related to the target compound, has been reported using 4-phenyl-3-thiosemicarbazones as starting materials . 4-phenyl-3-thiosemicarbazones (4a–h) can be synthesized in two steps from phenyl isothiocyanate and hydrazine hydrate . The reaction of 4-phenyl-3-thiosemicarbazide with aromatic aldehydes yields 4-phenyl-3-thiosemicarbazone derivatives .

Medicinal Applications of 1,2,4-Triazoles

1,2,4-Triazoles are a privileged scaffold with a wide range of bioactivities, including antifungal and antibacterial properties . They also possess neuroprotectant, antioxidant, antimalarial, antileishmanial, anti-urease, and antiviral properties . Additionally, they have applications as anticonvulsants, cannabinoid CB1 receptor antagonists, PDE4A inhibitors, and γ-aminobutyric acid-A (GABA-A) receptor antagonists .

Antibacterial Activity of 1,2,4-Triazole Derivatives

Various studies have highlighted the antibacterial potential of 1,2,4-triazole derivatives . For instance, Hassan et al. synthesized 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols and assessed their antibacterial activity against several bacteria, including S. aureus, B. subtilis, E. coli, and P. aeuroginosa . Yang and Bao synthesized 1,2,4-triazole derivatives bearing quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide unit and evaluated them for their antimicrobial activities . Some of these compounds showed better bactericidal activity than bismerthiazol against the phytopathogenic bacterium X. oryzae pv. oryzae .

Mechanism of Action

The mechanism of action of 4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. Its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:

4-Benzyl-5-amino-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the trimethoxybenzylidene group.

4-Benzyl-5-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Contains a methoxy group instead of trimethoxy groups.

4-Benzyl-5-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Contains two methoxy groups instead of three.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Biological Activity

4-Benzyl-5-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CAS No. 325994-67-0) is a compound of increasing interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Triazole Ring : Cyclization of hydrazine derivatives with carbon disulfide and an alkylating agent.

- Introduction of the Benzyl Group : Achieved through nucleophilic substitution using benzyl halides.

- Condensation with 3,4,5-Trimethoxybenzaldehyde : This final step results in the formation of the target compound.

Optimizations in these steps can enhance yield and purity for industrial applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various triazole derivatives found that compounds similar to this one demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The mechanism is believed to involve inhibition of key enzymes in bacterial cell wall synthesis .

Anticancer Activity

The compound has shown promising results in anticancer studies. In vitro assays against various cancer cell lines (e.g., melanoma IGR39 and triple-negative breast cancer MDA-MB-231) revealed that it induces apoptosis and inhibits cell migration. Compounds derived from similar triazole structures have been noted for their selectivity towards cancer cells, making them potential candidates for targeted cancer therapies .

Antioxidant Activity

Antioxidant assays have demonstrated that this compound possesses significant radical scavenging abilities. Its antioxidant capacity was quantified using DPPH and ABTS assays, showing effectiveness comparable to standard antioxidants like ascorbic acid .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Antimicrobial Mechanism : Likely involves inhibition of bacterial enzymes critical for cell wall synthesis.

- Anticancer Mechanism : Induction of apoptosis through activation of specific signaling pathways has been observed.

Molecular docking studies suggest strong binding affinities to these targets, reinforcing the therapeutic potential of this compound .

Comparative Analysis

To contextualize the biological activity of this compound within its class, a comparison with other triazole derivatives is presented below:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 4-Benzyl-5-amino-4H-1,2,4-triazole-3-thiol | Similar structure without trimethoxy group | Moderate | Low |

| 4-Benzyl-5-(methoxybenzylidene)amino | Contains methoxy instead of trimethoxy | Low | Moderate |

| 4-Benzyl-5-(dimethoxybenzylidene)amino | Contains two methoxy groups | Moderate | High |

This table illustrates how variations in substitution can significantly influence biological activity.

Case Studies

Several studies have highlighted the efficacy of triazole derivatives:

- Antibacterial Study : A series of triazoles were tested against a spectrum of bacterial strains; compounds similar to our target showed MIC values indicating potent antibacterial properties .

- Cytotoxicity Assay : In vitro testing on human cancer cell lines revealed that certain derivatives exhibited selective cytotoxicity towards malignant cells while sparing normal cells .

Properties

IUPAC Name |

4-benzyl-3-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-24-15-9-14(10-16(25-2)17(15)26-3)11-20-18-21-22-19(27)23(18)12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,22,27)/b20-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQBBVFVBVATIT-RGVLZGJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=NC2=NNC(=S)N2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=N/C2=NNC(=S)N2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.